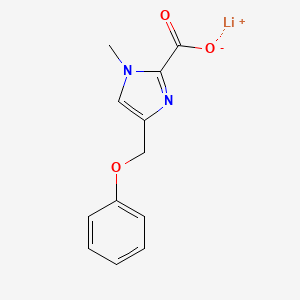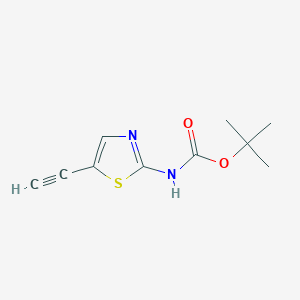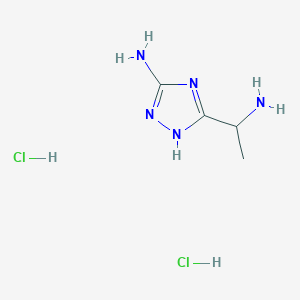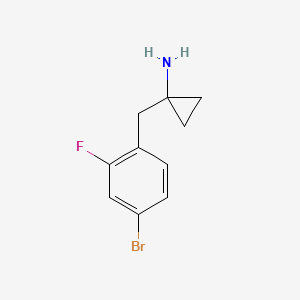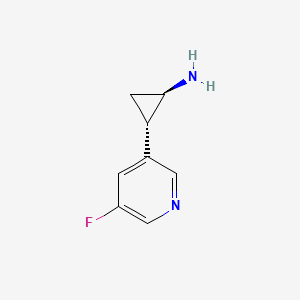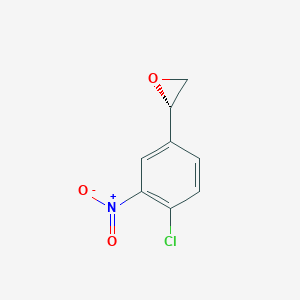
(R)-2-(4-chloro-3-nitrophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a phenyl ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the epoxidation of (4-chloro-3-nitrophenyl)ethene using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Typically carried out in polar solvents like ethanol or water, often at room temperature or slightly elevated temperatures.
Reduction: Conducted in the presence of a catalyst or chemical reductant, often in an inert atmosphere to prevent oxidation.
Substitution: Requires the use of strong nucleophiles and may be facilitated by the presence of a base to deprotonate the nucleophile.
Major Products
Nucleophilic Ring Opening: β-substituted alcohols.
Reduction: 2-(4-Chloro-3-aminophenyl)oxirane.
Substitution: Various substituted phenyl oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a tool in biochemical research.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4-Chloro-3-nitrophenyl)oxirane depends on the specific application and the target molecule. In general, the oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors by forming stable adducts.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(4-Chlorophenyl)oxirane: Lacks the nitro group, making it less reactive in certain types of reactions.
(2R)-2-(4-Nitrophenyl)oxirane:
(2R)-2-(3-Chloro-4-nitrophenyl)oxirane: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
(2R)-2-(4-Chloro-3-nitrophenyl)oxirane is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H6ClNO3 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
(2R)-2-(4-chloro-3-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-6-2-1-5(8-4-13-8)3-7(6)10(11)12/h1-3,8H,4H2/t8-/m0/s1 |
Clave InChI |
QTCXBIQITGJONH-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


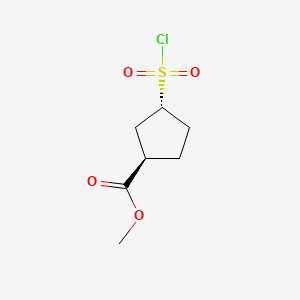
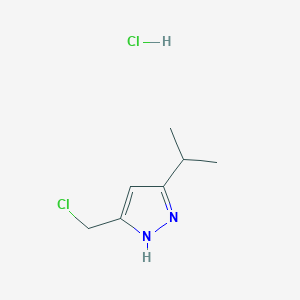
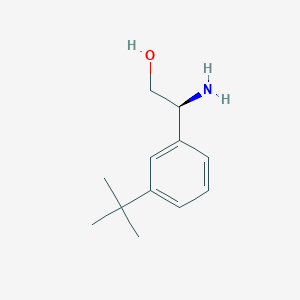
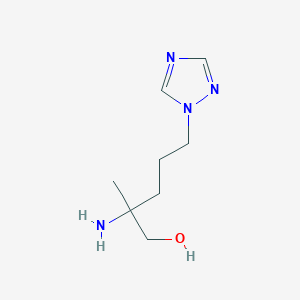
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
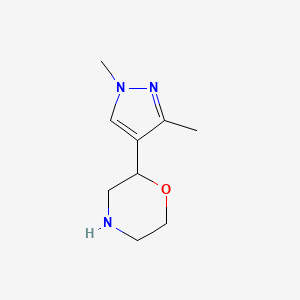
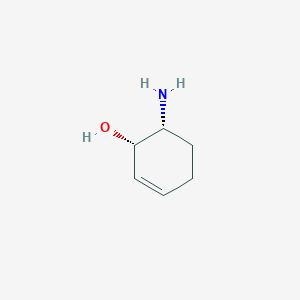
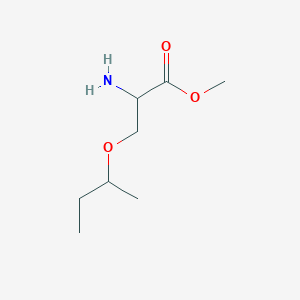
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
